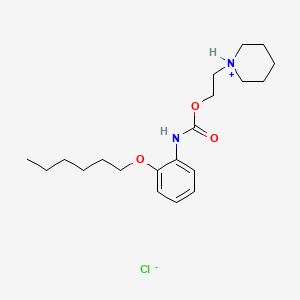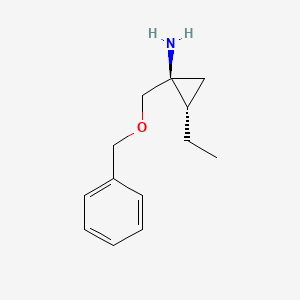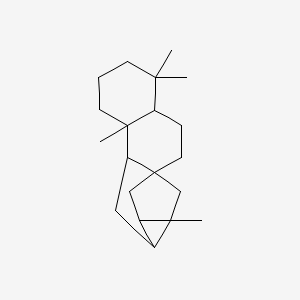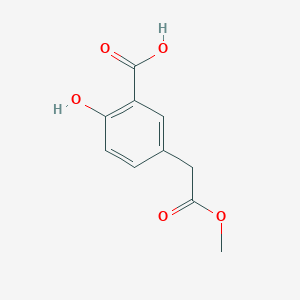![molecular formula C18H19BrClNO2 B13754721 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide CAS No. 57543-14-3](/img/structure/B13754721.png)
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is a synthetic organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound belongs to the class of isoquinoline derivatives, which are known for their biological activity and practical applications in medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide typically involves the Bischler–Napieralski reaction. This reaction starts with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide as the starting material. The reaction conditions include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to cyclize the amide into the isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) to yield reduced isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have different biological activities and applications .
科学的研究の応用
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its effects on muscle contractility and neurotransmitter modulation.
Medicine: Potential therapeutic agent for conditions involving smooth muscle contractility and neurotransmitter regulation.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
作用機序
The compound exerts its effects by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. It affects calcium currents by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. This modulation leads to changes in muscle contractility and neurotransmitter activity .
類似化合物との比較
Similar Compounds
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Similar structure but with a methyl group instead of a bromide ion.
Indole derivatives: Share similar biological activities and applications in medicine and research.
Uniqueness
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate specific neurotransmitter receptors and affect muscle contractility sets it apart from other similar compounds .
特性
CAS番号 |
57543-14-3 |
|---|---|
分子式 |
C18H19BrClNO2 |
分子量 |
396.7 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18ClNO2.BrH/c1-21-17-9-13-8-15(7-12-5-3-4-6-16(12)19)20-11-14(13)10-18(17)22-2;/h3-6,9-11,15H,7-8H2,1-2H3;1H |
InChIキー |
WHONTKHOMUSXEQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=[NH+]C(CC2=C1)CC3=CC=CC=C3Cl)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


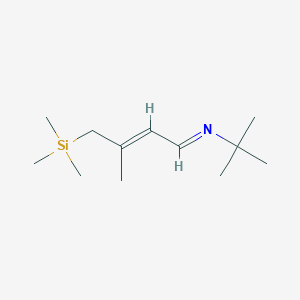
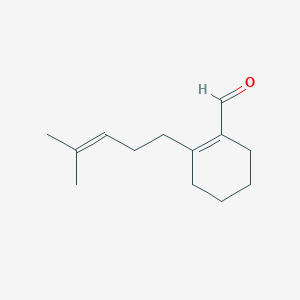
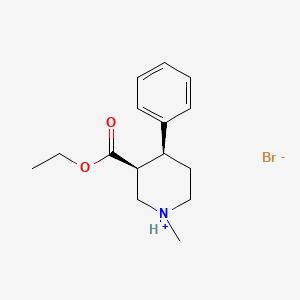
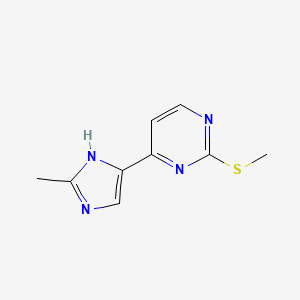

![2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B13754692.png)
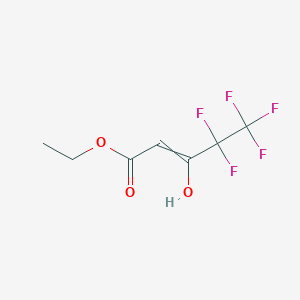

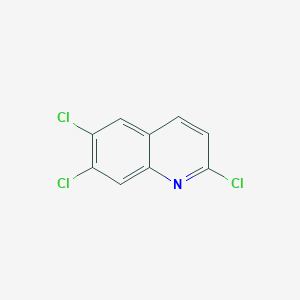
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
